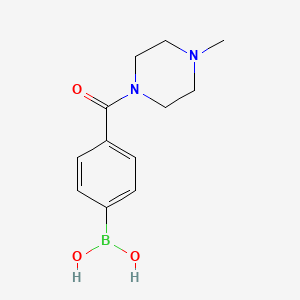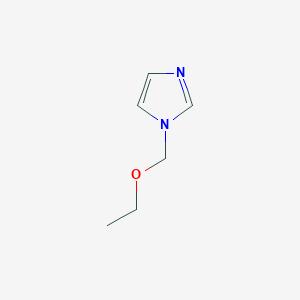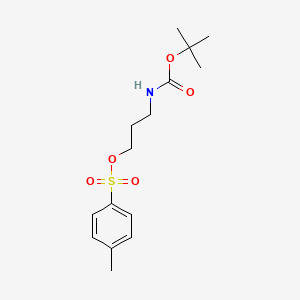![molecular formula C27H30O16 B1601809 Quercetin-3-O-D-glucosyl]-(1-2)-L-rhamnoside CAS No. 143016-74-4](/img/structure/B1601809.png)
Quercetin-3-O-D-glucosyl]-(1-2)-L-rhamnoside
Overview
Description
Quercetin 3-O-beta-D-glucosyl-(1->2)-rhamnoside is a flavonoid glycoside, a type of compound that is commonly found in various plants. It is a derivative of quercetin, a well-known flavonoid, and is characterized by the attachment of a glucose and rhamnose sugar moiety to the quercetin molecule. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and hepatoprotective properties .
Mechanism of Action
Target of Action
Quercetin-3-O-D-glucosyl-(1-2)-L-rhamnoside, a main antioxidant from Shuxuenin, an herbal medicine , primarily targets α-glucosidase . This enzyme plays a crucial role in the breakdown of carbohydrates into simple sugars, making it a key player in glucose metabolism.
Mode of Action
The compound exhibits a reversible and mixed-mode inhibition of α-glucosidase activity . This inhibition is mainly due to the spontaneous formation of a complex between the compound and α-glucosidase, driven by hydrogen bonding and van der Waals forces . This interaction changes the microenvironments and conformation of α-glucosidase .
Biochemical Pathways
By inhibiting α-glucosidase, Quercetin-3-O-D-glucosyl-(1-2)-L-rhamnoside affects the carbohydrate metabolism pathway. It slows down the breakdown of carbohydrates, thereby reducing the amount of glucose released into the bloodstream. This action is closely related to the treatment of type 2 diabetes mellitus (DM) and its complications .
Result of Action
The inhibition of α-glucosidase by Quercetin-3-O-D-glucosyl-(1-2)-L-rhamnoside results in a decrease in postprandial hyperglycemia, which is beneficial for the management of DM . It also shows strong suppression of the formation of glycation products, including fructosamine, advanced glycation end products (AGEs), and 5-hydroxymethylfurfural (5-HMF) .
Biochemical Analysis
Biochemical Properties
Quercetin-3-O-D-glucosyl-(1-2)-L-rhamnoside interacts with various enzymes, proteins, and other biomolecules. It has been synthesized using two uridine diphosphate-dependent glycosyltransferases (UGTs) in Escherichia coli . The sugar moiety attached to the flavonoid modulates its biological activities .
Cellular Effects
Quercetin-3-O-D-glucosyl-(1-2)-L-rhamnoside has shown protective effects against H2O2-induced oxidative damage in SH-SY5Y human neuronal cells by reducing lipid peroxidation . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Quercetin-3-O-D-glucosyl-(1-2)-L-rhamnoside involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
The effects of Quercetin-3-O-D-glucosyl-(1-2)-L-rhamnoside over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Quercetin-3-O-D-glucosyl-(1-2)-L-rhamnoside vary with different dosages in animal models . Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.
Metabolic Pathways
Quercetin-3-O-D-glucosyl-(1-2)-L-rhamnoside is involved in metabolic pathways, including interactions with enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quercetin 3-O-beta-D-glucosyl-(1->2)-rhamnoside typically involves the glycosylation of quercetin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation involves the use of glycosyltransferases, which transfer the sugar moiety to the quercetin molecule under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts under specific reaction conditions to achieve the desired glycoside .
Industrial Production Methods
Industrial production of quercetin 3-O-beta-D-glucosyl-(1->2)-rhamnoside often relies on biotechnological approaches, including the use of genetically engineered microorganisms that can produce the glycosyltransferases required for the glycosylation process. This method is advantageous due to its efficiency and the ability to produce large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
Quercetin 3-O-beta-D-glucosyl-(1->2)-rhamnoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., acids or bases) to facilitate the substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of quercetin 3-O-beta-D-glucosyl-(1->2)-rhamnoside, each with distinct chemical and biological properties .
Scientific Research Applications
Quercetin 3-O-beta-D-glucosyl-(1->2)-rhamnoside has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of glycosides.
Biology: It is studied for its role in plant metabolism and its potential effects on various biological processes.
Medicine: It is investigated for its potential therapeutic effects, including antioxidant, anti-inflammatory, and hepatoprotective properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to quercetin 3-O-beta-D-glucosyl-(1->2)-rhamnoside include other quercetin glycosides, such as:
- Quercetin 3-O-beta-D-glucosyl-(1->2)-beta-D-glucoside
- Quercetin 3-O-beta-D-glucuronide
- Quercetin 3-O-beta-D-galactoside
Uniqueness
Quercetin 3-O-beta-D-glucosyl-(1->2)-rhamnoside is unique due to its specific glycosylation pattern, which influences its solubility, stability, and biological activity. The presence of both glucose and rhamnose moieties enhances its potential health benefits and makes it a valuable compound for various applications .
Properties
IUPAC Name |
3-[4,5-dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c1-8-17(33)21(37)25(43-26-22(38)20(36)18(34)15(7-28)41-26)27(39-8)42-24-19(35)16-13(32)5-10(29)6-14(16)40-23(24)9-2-3-11(30)12(31)4-9/h2-6,8,15,17-18,20-22,25-34,36-38H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNXNCCYQRPZMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143016-74-4 | |
| Record name | Quercetin 3-(2-glucosylrhamnoside) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040486 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Bromo-6-chloroimidazo[1,2-a]pyrazine](/img/structure/B1601727.png)
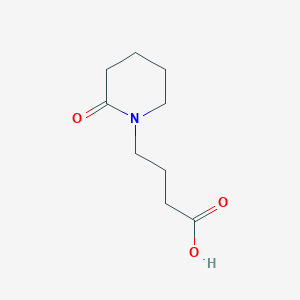
![2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1601729.png)
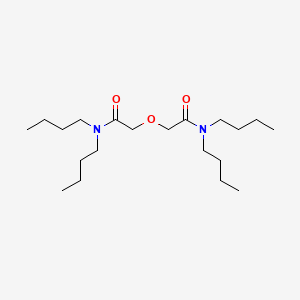
![Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1601731.png)
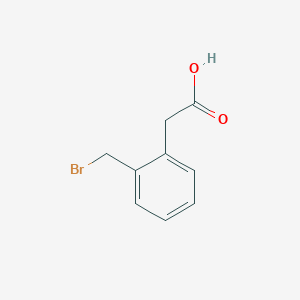
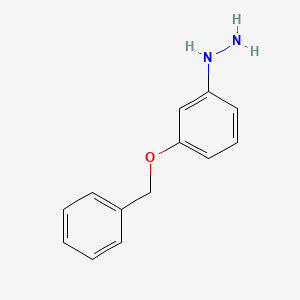
![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate](/img/structure/B1601735.png)
![N-(carboxymethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-Glycine](/img/structure/B1601736.png)
